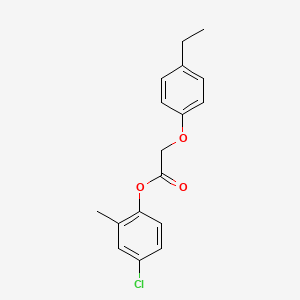

4-chloro-2-methylphenyl (4-ethylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate involves several steps, including alkylation, reduction, and etherification reactions. For example, ethyl-2-(4-aminophenoxy) acetate, a related compound, is synthesized by alkylation of 4-nitrophenol followed by selective reduction. These reactions are typically carried out under controlled conditions to yield the desired products in pure form (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray single crystal structure determination. This analysis can reveal details such as cell parameters and crystallization in specific crystal systems. For instance, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system and its molecular packing is influenced by various non-covalent interactions (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical behavior of compounds like 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate can be complex and varies based on the substituents and reaction conditions. For example, the chlorination of aryl acetates has been studied, revealing insights into reaction rates and product determination, which are influenced by factors such as electrophilic attack and steric inhibition (Mare et al., 1977).

Scientific Research Applications

Synthesis and Characterization for Analgesic and Anti-inflammatory Activities

A study focused on synthesizing and characterizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol, leading to ethyl (4-chloro-3-methylphenoxy) acetate. These derivatives were evaluated for their analgesic and anti-inflammatory activities, showing significant potential. Novel oxadiazole derivatives exhibited potent activities, indicating the compound's utility in developing analgesic and anti-inflammatory agents (Dewangan et al., 2015).

Molecular Imprinting for Trace Determination in Complex Matrices

Another application involves the use of molecular imprinted polymers (MIPs) for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples. This approach highlights the compound's relevance in detecting and controlling pesticide exposure, showcasing its importance in environmental and public health contexts (Omidi et al., 2014).

Antimicrobial Evaluation of Novel Derivatives

Research into synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate explored its antimicrobial potential. These compounds demonstrated significant antibacterial and antifungal activities, offering insights into new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition in Mild Steel

A study investigated the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid solution. The research demonstrated the compound's efficacy as a corrosion inhibitor, providing valuable insights for industrial applications in protecting metals against corrosion (Lgaz et al., 2017).

properties

IUPAC Name |

(4-chloro-2-methylphenyl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-3-13-4-7-15(8-5-13)20-11-17(19)21-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCLLAWGKWQUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylphenyl 2-(4-ethylphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)